molecular formula C8H14O B8273472 1-Cyclopropylcyclopentan-1-ol

1-Cyclopropylcyclopentan-1-ol

Cat. No. B8273472
M. Wt: 126.20 g/mol
InChI Key: XLWFCIDWBJFCRV-UHFFFAOYSA-N
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Patent
US06262075B1

Procedure details

To a solution of bromocyclopropane (2.54 ml, 31.7 mmol) in diethyl ether (50 ml) at −78° C. under nitrogen was added, dropwise, tert-butyllithium (18.2 ml of a 1.7 M solution in pentane, 31 mmol). Diethyl ether (30 ml) was then added and the mixture stirred for 1 hour at −78° C. A solution of cyclopentanone (2.74 ml, 34 mmol) in diethyl ether (40 ml) was then added dropwise. The reaction was stirred for 4 hours at −78° C. and was then allowed to warm to room temperature over 16 hours. Water (40 ml) was added, cautiously, and the aqueous layer extracted with diethyl ether (2×40 ml). The combined ether layers were dried using sodium sulphate, filtered and evaporated under reduced pressure to give an oily residue. This was chromatographed using silica gel eluting with a solvent gradient of dichloromethane:methanol (100:0 changing to 9:1, by volume) to provide the title compound (3.5 g). TLC Rf=0.4 (silica, dichloromethane:methanol, 9:1, by volume).
Quantity
2.54 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.74 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[CH:2]1[CH2:4][CH2:3]1.C([Li])(C)(C)C.[C:10]1(=[O:15])[CH2:14][CH2:13][CH2:12][CH2:11]1.O>C(OCC)C.CCCCC>[CH:2]1([C:10]2([OH:15])[CH2:14][CH2:13][CH2:12][CH2:11]2)[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
2.54 mL
Type
reactant
Smiles
BrC1CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
2.74 mL
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
40 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Step Seven
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 1 hour at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 4 hours at −78° C.
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
cautiously, and the aqueous layer extracted with diethyl ether (2×40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether layers were dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oily residue
CUSTOM
Type
CUSTOM
Details
This was chromatographed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)C1(CCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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